molecular formula C7H12O2S B098158 S-Propyl 3-oxobutanethioate CAS No. 15780-61-7

S-Propyl 3-oxobutanethioate

Cat. No.: B098158
CAS No.: 15780-61-7
M. Wt: 160.24 g/mol
InChI Key: QAPNPWKUMFCJPN-UHFFFAOYSA-N
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Description

S-Propyl 3-oxobutanethioate is a sulfur-containing organic compound characterized by a thioester functional group (R-S-CO-R') and a ketone moiety at the β-position. Thioesters of this type are often intermediates in organic synthesis or bioactive molecules with applications in pharmaceuticals or agrochemicals .

Properties

CAS No.

15780-61-7

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

S-propyl 3-oxobutanethioate

InChI

InChI=1S/C7H12O2S/c1-3-4-10-7(9)5-6(2)8/h3-5H2,1-2H3

InChI Key

QAPNPWKUMFCJPN-UHFFFAOYSA-N

SMILES

CCCSC(=O)CC(=O)C

Canonical SMILES

CCCSC(=O)CC(=O)C

Synonyms

3-Oxobutanethioic acid S-propyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) S-Propyl Carbamothioates
  • Pebulate (S-propyl butylethylcarbamothioate): A thiocarbamate herbicide used for pre-emergent weed control. Its structure includes a carbamothioate group (N-C(=S)-O) instead of a thioester, which reduces hydrolytic stability compared to S-propyl 3-oxobutanethioate .
  • Vernolate (S-propyl dipropylcarbamothioate): Another thiocarbamate herbicide with a dipropylamine substituent. Its mode of action involves inhibition of fatty acid synthesis, a mechanism distinct from ketone-bearing thioesters .
(b) Simpler Thioesters
  • S-Propyl Thioacetate (C$5$H${10}$OS): A flavoring agent (FEMA 3385) with a short acetyl chain. Unlike this compound, it lacks the ketone group, leading to lower polarity and different reactivity in nucleophilic substitution reactions .
(c) Methyl 3-Oxobutanoate Derivatives
  • Methyl 2-benzoylamino-3-oxobutanoate: A related β-ketoester with a benzoylamino substituent.

Physicochemical Properties

Compound Molecular Formula Key Substituents CAS RN Applications
This compound* C$7$H${12}$O$_2$S S-propyl, β-ketothioester Not listed Synthetic intermediate
Pebulate C$9$H${19}$NOS S-propyl, carbamothioate 1114-71-2 Herbicide
S-Propyl Thioacetate C$5$H${10}$OS S-propyl, acetyl 2302-96-7 Flavoring agent (FEMA 3385)
Methyl 3-oxobutanoate C$5$H$8$O$_3$ Methyl, β-ketoester 3128-07-2 Pharmaceutical synthesis

*Inferred structure based on nomenclature.

Key Observations :

  • The β-ketothioester in this compound likely enhances its electrophilicity compared to carbamothioates like pebulate, facilitating reactions with nucleophiles (e.g., amines or thiols) .
  • The absence of a carbamate group in this compound may improve hydrolytic stability relative to pebulate or vernolate, which degrade more readily in acidic or aqueous environments .

Research Findings and Mechanistic Insights

  • Reactivity: The ketone group in this compound may participate in keto-enol tautomerism, enabling chelation with metal ions or stabilization of transition states in organic reactions. This property is absent in simpler thioesters like S-propyl thioacetate .
  • Biological Activity : Carbamothioates (e.g., pebulate) target plant-specific metabolic pathways, whereas β-ketothioesters could modulate mammalian signaling pathways (e.g., Nrf2/NF-κB in immune regulation, as seen in related compounds) .

Q & A

Basic: What spectroscopic techniques are recommended for structural elucidation of S-Propyl 3-oxobutanethioate?

Methodological Answer:
To confirm the structure of this compound, employ a combination of:

  • Nuclear Magnetic Resonance (NMR): 1H NMR to identify proton environments (e.g., propyl chain protons, β-keto group) and 13C NMR to resolve carbonyl (C=O) and thioester (C=S) signals.
  • Infrared Spectroscopy (IR): Detect functional groups (C=O stretch ~1700–1750 cm⁻¹; C-S stretch ~600–700 cm⁻¹).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (C₇H₁₂O₂S) and fragmentation patterns.

Data Analysis: Compare results with computational predictions (e.g., DFT for NMR chemical shifts) and reference databases. Ensure purity via HPLC before analysis to avoid spectral interference .

Basic: What synthetic routes are commonly employed for this compound, and how can reaction efficiency be optimized?

Methodological Answer:

  • Synthesis Pathways:
    • Thioesterification: React 3-oxobutanoyl chloride with propanethiol in anhydrous conditions (e.g., under nitrogen).
    • Transesterification: Use a thiol-exchange reaction with ethyl 3-oxobutanethioate and propanol, catalyzed by acid/base.

Optimization Strategies:

  • Monitor reaction progress via TLC or in-situ IR.
  • Adjust stoichiometry (1:1.2 molar ratio of acyl chloride to thiol) to minimize byproducts.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure .

Basic: How does this compound interact with soil microbiota in herbicidal applications?

Methodological Answer:

  • Experimental Design:
    • Soil Microcosm Studies: Incubate soil samples with this compound (typical field concentrations: 0.1–10 mg/kg).
    • Microbial Activity Assays: Measure dehydrogenase activity (TTC reduction) or CO₂ evolution to assess microbial respiration.
    • Metagenomic Analysis: Use 16S rRNA sequencing to identify shifts in microbial diversity.

Key Considerations:

  • Include controls (untreated soil) and triplicate samples.
  • Monitor degradation products (e.g., propyl mercaptan, 3-oxobutyric acid) via GC-MS .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in aqueous environments?

Methodological Answer:

  • Quantum Chemical Calculations:
    • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Solvent Effects: Use implicit solvation models (e.g., PCM) to simulate aqueous reactivity.
  • Molecular Dynamics (MD): Model hydrolysis pathways (e.g., thioester cleavage) under varying pH.

Validation: Compare computational results with experimental kinetic data (e.g., HPLC monitoring of degradation rates) .

Advanced: How do varying pH levels affect the degradation pathways of this compound, and what analytical methods are required to identify byproducts?

Methodological Answer:

  • Experimental Setup:
    • Prepare buffered solutions (pH 3–9) and incubate this compound at 25°C.
    • Sample aliquots at intervals (0, 24, 48 hrs) for analysis.

Analytical Workflow:

  • LC-MS/MS: Identify hydrolysis products (e.g., 3-oxobutanoic acid, propanethiol).
  • Kinetic Modeling: Use pseudo-first-order kinetics to determine half-lives.

Key Finding: Degradation accelerates under alkaline conditions due to nucleophilic attack on the thioester group .

Advanced: What strategies can resolve discrepancies in reported bioactivity data for this compound across different studies?

Methodological Answer:

  • Critical Analysis Framework:
    • Meta-Analysis: Compile bioactivity datasets (e.g., herbicidal efficacy, EC₅₀ values) and assess variability sources (e.g., soil type, application method).
    • Statistical Reconciliation: Apply ANOVA or mixed-effects models to account for confounding variables.
    • Controlled Replication: Redesign experiments under standardized conditions (e.g., OECD guidelines for pesticide testing).

Literature Integration: Cross-reference with foundational studies on thioester bioactivity .

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